![molecular formula C16H24N2O B5494162 N-(3,4-dimethylphenyl)-2,6-dimethyl-1-piperidinecarboxamide](/img/structure/B5494162.png)
N-(3,4-dimethylphenyl)-2,6-dimethyl-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2,6-dimethyl-1-piperidinecarboxamide, commonly known as DMHP, is a synthetic compound that belongs to the family of piperidine derivatives. DMHP is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. DMHP has been extensively studied for its potential therapeutic applications in the field of pain management and addiction treatment.
Mécanisme D'action
DMHP binds to the μ-opioid receptor and activates it, leading to the inhibition of neurotransmitter release and the modulation of pain perception. DMHP has been shown to be a full agonist of the μ-opioid receptor, meaning that it produces a maximal response when it binds to the receptor.
Biochemical and Physiological Effects
DMHP has been shown to produce analgesia, sedation, and respiratory depression in animal studies. DMHP has also been shown to produce rewarding effects and to be self-administered by animals, indicating its potential for abuse. DMHP has been shown to have a long duration of action and to be metabolized in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
DMHP has several advantages for lab experiments, including its high potency and selectivity for the μ-opioid receptor, its long duration of action, and its ability to produce analgesia and sedation. However, DMHP also has several limitations, including its potential for abuse and its potential to produce respiratory depression.
Orientations Futures
There are several future directions for the research on DMHP. One direction is to study the pharmacokinetics and metabolism of DMHP in humans, as well as its safety and efficacy for pain management and addiction treatment. Another direction is to develop new analogs of DMHP that have improved pharmacological properties and lower abuse potential. Finally, there is a need for further research on the mechanisms of action of DMHP and its interactions with other neurotransmitter systems.
Méthodes De Synthèse
DMHP can be synthesized through a multistep process starting from 3,4-dimethylbenzaldehyde and piperidine. The first step involves the reaction of 3,4-dimethylbenzaldehyde with nitroethane to form 1-(3,4-dimethylphenyl)-2-nitropropene. The nitro group is then reduced using a reducing agent such as iron powder and acetic acid to yield 3,4-dimethylamphetamine. The final step involves the reaction of 3,4-dimethylamphetamine with ethyl chloroformate and piperidine to form DMHP.
Applications De Recherche Scientifique
DMHP has been extensively studied for its potential therapeutic applications in the field of pain management and addiction treatment. DMHP has been shown to be a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. DMHP has been shown to have a high affinity for the μ-opioid receptor and to be more potent than morphine in animal studies.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2,6-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-11-8-9-15(10-12(11)2)17-16(19)18-13(3)6-5-7-14(18)4/h8-10,13-14H,5-7H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDFWJRCIGPKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2=CC(=C(C=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2,6-dimethylpiperidine-1-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.